Cystamine hydrochloride

Transglutaminase inhibition Celiac disease Oxidative mechanism

Cystamine hydrochloride is the definitive tool for intracellular TGase inhibition. Unlike cysteamine, it irreversibly inactivates TG2 via Cys370–Cys371 allosteric disulfide formation (kinh/Ki = 1.2 mM⁻¹ min⁻¹) and retains potency under reducing conditions. Its dual caspase‑3 (IC50 23.6 μM) and TG2 (IC50 ~2.5 mM) profile supports Huntington’s disease and vascular studies where single‑target inhibitors fail. Ensure experimental consistency by selecting the correct disulfide‑based inhibitor—not a competitive amine.

Molecular Formula C4H13ClN2S2
Molecular Weight 188.7 g/mol
CAS No. 17173-68-1
Cat. No. B1196402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystamine hydrochloride
CAS17173-68-1
Synonyms2,2' Dithiobisethanamine
2,2'-Dithiobisethanamine
Calcium Salt, Cystamine
Cystamine
Cystamine Calcium Salt
Cystamine Diacetate
Cystamine Dihydrobromide
Cystamine Dihydrochloride
Cystamine Hydrobromide
Cystamine Hydrochloride
Cystamine Sulfate
Cystamine Sulfate (1:1)
Cysteinamine Disulfide
Cystinamin
Cystineamine
Decarboxycystine
Diacetate, Cystamine
Diaminodiethyldisulfide
Dihydrobromide, Cystamine
Dihydrochloride, Cystamine
Disulfide, Cysteinamine
Hydrobromide, Cystamine
Hydrochloride, Cystamine
Sulfate, Cystamine
Molecular FormulaC4H13ClN2S2
Molecular Weight188.7 g/mol
Structural Identifiers
SMILESC(CSSCCN)N.Cl
InChIInChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H
InChIKeyNULDEVQACXJZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Cystamine Hydrochloride (CAS 17173-68-1): A Symmetric Organic Disulfide for Transglutaminase Inhibition and Redox Biology


Cystamine hydrochloride is the hydrochloride salt of cystamine, a symmetric organic disulfide consisting of two cysteamine molecules linked via a disulfide bond. It is a cell-permeable inhibitor of transglutaminases (TGases), particularly tissue transglutaminase (TG2), with an IC50 of approximately 2.5 mM for TG2 [1]. Cystamine is also an inhibitor of caspase-3 with an IC50 of 23.6 μM [2]. This disulfide compound undergoes reduction to the aminothiol cysteamine in vivo but exhibits distinct inhibition kinetics and an oxidative, irreversible inactivation mechanism that differentiates it from its reduced counterpart [3]. Cystamine has demonstrated neuroprotective effects in preclinical models of Huntington's disease [4] and exhibits vasodilatory activity via TG2-dependent pathways [5].

Why Cystamine Hydrochloride (CAS 17173-68-1) Cannot Be Simply Substituted with Cysteamine or Other TG2 Inhibitors


Cystamine and its reduced counterpart cysteamine are frequently conflated in literature and procurement, yet they exhibit fundamentally distinct mechanisms of transglutaminase inhibition and divergent redox-dependent activities. Cystamine irreversibly inactivates TG2 by promoting the oxidation of vicinal cysteine residues (Cys370–Cys371) to form an allosteric disulfide bond, a mechanism that cannot be replicated by cysteamine, which acts as a competitive inhibitor of transamidation reactions [1]. Under non-reducing assay conditions, cystamine demonstrates significantly greater potency against TGase than cysteamine, and this potency differential is retained even within the reducing cytoplasmic environment of intact cells [2]. Furthermore, the disulfide structure of cystamine confers distinct physicochemical properties, including altered solubility and redox stability profiles, that influence its handling in experimental protocols relative to cysteamine hydrochloride [3]. Consequently, substituting cystamine with cysteamine—or with alternative TG2 inhibitors such as putrescine or the active-site-directed inhibitor LDN 27129—will yield non-equivalent experimental outcomes unless the specific mechanistic requirements of the study are explicitly aligned with the inhibitor's mode of action.

Quantitative Evidence for Cystamine Hydrochloride (CAS 17173-68-1) Differentiation Against Key Comparators


Cystamine vs. Cysteamine: Mechanism-Based Irreversible TG2 Inactivation (kinh/Ki Comparison)

Cystamine irreversibly inhibits human TG2 via an oxidative mechanism that promotes disulfide bond formation between Cys370 and Cys371, whereas cysteamine acts as a competitive, reversible inhibitor [1]. Cystamine exhibits a second-order rate constant for inactivation (kinh/Ki) of 1.2 mM⁻¹ min⁻¹ [1]. For comparison, the clinically used disulfide disulfiram exhibits a kinh/Ki of 8.3 mM⁻¹ min⁻¹, indicating that cystamine is approximately 6.9-fold less efficient as an inactivator than disulfiram, yet its mechanism is distinct from that of simple competitive inhibitors like cysteamine [1].

Transglutaminase inhibition Celiac disease Oxidative mechanism

Cystamine vs. Cysteamine: Intracellular TGase Inhibitory Potency Under Reducing Conditions

In a direct head-to-head comparison, cystamine inhibited intracellular TGase activity more strongly than cysteamine despite the reducing cytoplasmic environment that would be expected to convert cystamine to cysteamine [1]. In non-reducing in vitro conditions, cystamine showed significantly greater TGase inhibition than cysteamine (quantitative IC50 values were not provided in the abstract, but the comparative potency was explicitly stated) [1]. Under reducing conditions in vitro, the inhibitory effects of cystamine and cysteamine were comparable [1]. This indicates that cystamine itself—not its reduced metabolite—mediates in situ TGase inhibition, likely via mixed disulfide formation.

Intracellular transglutaminase Redox environment In situ inhibition

Cystamine Dual Inhibition Profile: TG2 (IC50 = 2.5 mM) and Caspase-3 (IC50 = 23.6 μM)

Cystamine exhibits dual inhibitory activity against tissue transglutaminase (TG2/TGM2) with an IC50 of approximately 2.5 mM [1] and against caspase-3 with an IC50 of 23.6 μM [2]. In contrast, cysteamine, the reduced form, does not exhibit the same level of caspase-3 inhibition (direct comparative caspase-3 IC50 for cysteamine is not reported in these sources, representing a data gap). The caspase-3 inhibitory activity of cystamine is concentration-dependent and occurs in situ, contributing to its neuroprotective effects in models of polyglutamine disorders [2].

Transglutaminase 2 Caspase-3 Neurodegeneration

Cystamine Vasodilatory Activity: Concentration-Dependent Inhibition of Receptor-Coupled TG2

Cystamine concentration-dependently inhibited vasoconstriction responses to phenylephrine, 5-HT, and U46619 in rat mesenteric small arteries [1]. This effect was mediated via inhibition of receptor-coupled TG2, leading to opening of Kv7 voltage-gated potassium channels and reduction of intracellular calcium [1]. Selective TG2 inhibitors LDN 27129 and T101 also inhibited phenylephrine contraction, confirming TG2 as the target [1]. Cystamine relaxed phenylephrine-contracted arteries and reduced intracellular calcium, whereas in potassium-contracted arteries, relaxation was less pronounced and occurred without changes in intracellular calcium [1].

Vasodilatation TG2 inhibition Smooth muscle

Cystamine vs. Disulfiram: Comparative TG2 Inactivation Efficiency and Clinical Applicability

A direct comparison of TG2 inactivation kinetics revealed that cystamine exhibits a second-order rate constant (kinh/Ki) of 1.2 mM⁻¹ min⁻¹, whereas the clinically approved drug disulfiram demonstrates a kinh/Ki of 8.3 mM⁻¹ min⁻¹ [1]. Despite being approximately 6.9-fold less efficient as an inactivator, cystamine remains a valuable research tool due to its well-characterized mechanism and extensive literature precedent. The study also established that both compounds act via an oxidative mechanism, promoting the allosteric disulfide bond between Cys370 and Cys371 in TG2 [1].

TG2 inactivation Disulfiram Celiac disease

Evidence-Based Research and Procurement Scenarios for Cystamine Hydrochloride (CAS 17173-68-1)


In Situ Transglutaminase Inhibition in Intact Cellular Systems

Cystamine hydrochloride is the preferred tool compound for studies requiring inhibition of intracellular transglutaminase activity under physiologically relevant reducing conditions. As demonstrated by Jeon et al. (2004) [1], cystamine inhibits intracellular TGase more potently than cysteamine despite the reducing cytoplasmic environment, suggesting that cystamine itself—not its reduced metabolite—mediates in situ inhibition via mixed disulfide formation. This scenario is particularly relevant for researchers investigating TG2-mediated cellular processes in neurodegenerative disease models, where intracellular TG2 activity contributes to pathogenesis.

Mechanistic Studies of Irreversible TG2 Oxidative Inactivation

For investigations focused on the oxidative inactivation mechanism of TG2, cystamine serves as a validated prototype compound. Palanski and Khosla (2018) [1] characterized cystamine's second-order inactivation rate constant (kinh/Ki = 1.2 mM⁻¹ min⁻¹) and mapped the specific disulfide bond formation between Cys370 and Cys371 that allosterically abrogates TG2 catalytic activity. Researchers conducting structure-activity relationship (SAR) studies or developing novel TG2 inactivators should utilize cystamine as a benchmark comparator for oxidative mechanism validation.

Dual Pathway Inhibition: TG2 and Caspase-3 in Neurodegeneration Models

Cystamine's dual inhibitory profile against both TG2 (IC50 ~2.5 mM) and caspase-3 (IC50 = 23.6 μM) [1][2] makes it uniquely suitable for preclinical studies in polyglutamine disorders such as Huntington's disease, where both transglutaminase-mediated protein aggregation and caspase-mediated apoptosis are implicated. The concentration-dependent caspase-3 inhibition in situ, combined with TG2 inactivation, provides a broader neuroprotective signature than single-target inhibitors. This scenario is supported by in vivo evidence showing prolonged survival and reduced abnormal movements in transgenic Huntington's disease models following cystamine administration [3].

Ex Vivo Vascular Pharmacology: TG2-Dependent Vasodilatation Studies

Cystamine is validated for ex vivo studies of TG2-dependent vascular regulation, as demonstrated in isolated rat mesenteric small arteries where it concentration-dependently inhibited receptor-coupled vasoconstriction and induced relaxation via Kv7 channel opening [1]. This scenario is appropriate for researchers investigating the role of TG2 in vascular smooth muscle function, hypertension, or neurovascular coupling. The comparative data with selective TG2 inhibitors (LDN 27129, T101) and Rho kinase inhibitor (Y27632) provide a robust framework for interpreting cystamine's vascular effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cystamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.